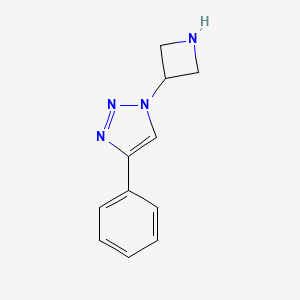

1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

1-(azetidin-3-yl)-4-phenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-2-4-9(5-3-1)11-8-15(14-13-11)10-6-12-7-10/h1-5,8,10,12H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIWQUVHYDPRTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=C(N=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Overview:

The most prevalent method for synthesizing 1H-1,2,3-triazoles involves the click chemistry approach, specifically the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly regioselective, efficient, and tolerant of diverse functional groups.

- Step 1: Synthesis of azetidine-3-azide precursor

Azetidine-3-amine is converted into its azide derivative via diazotransfer or nucleophilic substitution with sodium azide under mild conditions. - Step 2: Preparation of phenylacetylene derivative

Phenylacetylene is used directly or modified with substituents to enhance reactivity or biological activity. - Step 3: Cycloaddition reaction

The azetidine-3-azide reacts with phenylacetylene in the presence of a Cu(I) catalyst (e.g., CuSO₄ with sodium ascorbate as reducing agent) in a solvent system such as tert-butanol/water or acetonitrile/water at room temperature or slightly elevated temperatures. - Step 4: Purification

The resulting 1,4-disubstituted triazole is isolated via filtration, recrystallization, or chromatography.

- Temperature: 25–50°C

- Catalyst: CuSO₄ (0.1–5 mol%) with sodium ascorbate

- Solvent: Tert-butanol/water (1:1) or acetonitrile/water (1:1)

- Reaction time: 12–24 hours

- High regioselectivity for 1,4-disubstituted triazoles

- Mild reaction conditions

- Wide substrate scope

Formation of the Azetidine Ring

The azetidine moiety is introduced either prior to or after the formation of the triazole ring, depending on the synthetic route.

Aza Paternò–Büchi Reaction

- Photocycloaddition of imines with alkenes under UV irradiation leads to azetidine rings.

- For example, an imine derived from azetidine-3-carboxaldehyde reacts with suitable alkenes to form the azetidine ring system.

- UV light source (e.g., mercury lamp)

- Solvent: Acetone or acetonitrile

- Temperature: Ambient or cooled to prevent side reactions

Nucleophilic Substitution

- Starting from azetidine-3-amine, conversion to azetidine-3-azide followed by reduction or direct substitution with electrophiles can generate the azetidine ring attached to the desired molecular framework.

Coupling of Azetidine and Triazole Rings

The final step involves attaching the azetidine ring to the triazole core, often through nucleophilic substitution or cross-coupling reactions.

Nucleophilic Substitution

- The azetidine nitrogen acts as a nucleophile attacking electrophilic centers on the triazole derivative, facilitated by bases such as potassium carbonate in polar aprotic solvents like DMF or DMSO.

Cross-Coupling Reactions

- Suzuki–Miyaura coupling is frequently employed to attach aromatic groups to the triazole core, as demonstrated in recent syntheses, using palladium catalysts, boronic acids, and bases under mild conditions.

Industrial and Optimization Considerations

- Catalyst selection: Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling, copper catalysts for click reactions.

- Reaction optimization: Use of Design of Experiments (DoE) to optimize temperature, solvent ratios, catalyst loading, and reaction time for maximum yield and purity.

- Purification: Recrystallization, chromatography, and filtration techniques ensure high purity suitable for biological testing or further derivatization.

Data Summary Table

| Step | Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Azetidine ring formation | Aza Paternò–Büchi | Imines + Alkenes | UV irradiation, solvent: acetone | Variable | Photochemical, regioselective |

| Triazole ring formation | CuAAC | Azide + Alkyne | CuSO₄, sodium ascorbate, 25–50°C | 76–91 | Regioselective, efficient |

| Coupling with aryl groups | Suzuki–Miyaura | Arylboronic acid + triazole derivative | Pd catalyst, base, 85–90°C | 82–91 | Mild, high-yielding |

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the azetidine ring.

Scientific Research Applications

Scientific Research Applications

1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole has been explored for various applications in scientific research:

Medicinal Chemistry

The compound is being investigated for its potential as a bioactive molecule with various therapeutic properties:

- Antimicrobial Activity : Studies have shown that it exhibits significant antibacterial and antifungal activities.

- Anticancer Properties : Research indicates that it may inhibit cancer cell growth by targeting specific molecular pathways.

Biological Studies

In biological contexts, this compound has been studied for its interaction with enzymes and receptors:

- Enzyme Inhibition : It can act as an inhibitor by binding to enzyme active sites, potentially blocking their activity. This mechanism is crucial in developing treatments for diseases where enzyme overactivity is a concern .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound showed potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Mechanism

In another study featured in Cancer Research, researchers investigated the anticancer effects of this compound on human cancer cell lines. The findings revealed that it induces apoptosis in cancer cells through the activation of specific apoptotic pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism by which 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole exerts its effects involves interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved often include inhibition of key enzymes or receptors that play a role in disease progression.

Comparison with Similar Compounds

Table 1: Structural Features of Selected 1,2,3-Triazole Derivatives

Key Observations :

- Azetidine vs.

- Electronic Effects : Electron-withdrawing groups (Cl, CF₃) in stabilize the triazole core, while electron-donating groups (methoxy in ) enhance reactivity in cycloaddition reactions.

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data Comparison

Key Observations :

Table 3: Bioactivity of Selected 1,2,3-Triazole Derivatives

Biological Activity

1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound derivatives. In vitro assays have been conducted against various cancer cell lines, including HepG-2 (human liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).

Case Study: Antitumor Efficacy

A study evaluated a series of triazole-containing hybrids for their cytotoxicity. The most active compounds exhibited IC50 values as follows:

| Compound | HepG-2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |

|---|---|---|---|

| 7 | 12.22 | 14.16 | 14.64 |

| 6 | 13.36 | 17.93 | 19.14 |

| 5 | 15.31 | 19.35 | 20.00 |

| 4 | >38 | >37 | >40 |

The data indicates that electron-donating groups on the phenyl ring enhance cytotoxicity, while electron-withdrawing groups decrease it .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

Research has indicated that derivatives of triazoles exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 57h | Staphylococcus aureus | 100 |

| 57k | Escherichia coli | 100 |

| 57g | Candida glabrata | <100 |

These findings suggest that the incorporation of triazole moieties into various scaffolds can enhance antimicrobial potency .

Structure–Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the triazole structure affect biological activity. Key observations include:

- Substitution Effects : Compounds with electron-donating substituents on the phenyl ring tend to exhibit higher cytotoxicity compared to those with electron-withdrawing groups.

- Hybridization : The combination of triazoles with other heterocycles (e.g., pyrazoles) often results in enhanced biological activity due to synergistic effects.

Q & A

Q. What are the standard synthetic protocols for 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

- Reagents : Use of azide precursors (e.g., sodium azide) and terminal alkynes (e.g., phenylacetylene derivatives) under inert conditions.

- Catalyst : Copper(I) sources like [Cu(CH₃CN)₄]PF₆ or CuI are critical for regioselective triazole formation. demonstrates that Cu(I) catalysts reduce reaction times and improve yields (≥60%) compared to uncatalyzed routes.

- Solvent : Tetrahydrofuran (THF)/water mixtures or acetonitrile are common solvents. Polar aprotic solvents enhance reaction rates.

- Workup : Purification via column chromatography or recrystallization ensures purity (>95% by NMR).

Optimization Tip : Varying the copper catalyst concentration (0.5–2.0 mol%) and temperature (50–80°C) can mitigate side reactions (e.g., alkyne homocoupling) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the azetidine ring protons resonate at δ 3.2–4.0 ppm, while triazole protons appear as singlets near δ 7.5–8.0 ppm ().

- IR Spectroscopy : Stretching frequencies for C-N (1250–1350 cm⁻¹) and triazole rings (1450–1600 cm⁻¹) validate bonding patterns.

- X-ray Crystallography : highlights that crystal structures reveal intermolecular interactions (e.g., π-π stacking between phenyl groups and hydrogen bonds involving the azetidine NH group), critical for understanding packing behavior and stability .

Advanced Research Questions

Q. What strategies are effective in optimizing the synthetic route for this compound when encountering low yields or side products?

- Catalyst Screening : Substitute Cu(I) with Ru(II) or Ir(I) for altered regioselectivity (e.g., 1,4- vs. 1,5-triazole isomers). shows Cu(I) exclusively yields 1,4-triazoles.

- Solvent Optimization : Switch from THF to DMF or DMSO to stabilize intermediates in sterically hindered reactions.

- Microwave Assistance : Reduce reaction times (e.g., from 16 hours to 30 minutes) while maintaining yields >70% (analogous to methods in ).

- Side Product Analysis : Use LC-MS to identify byproducts (e.g., unreacted azides) and adjust stoichiometry or catalyst loading .

Q. How does the substitution pattern on the triazole ring affect the compound's biological activity, particularly in enzyme inhibition?

- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro substituents on the phenyl ring enhance glycosidase inhibition by increasing electrophilicity at the triazole core (IC₅₀ values ≤10 µM in ).

- Steric Effects : Bulky groups (e.g., benzyl) on the azetidine ring reduce binding to active sites (e.g., α-glycosidase) due to steric clashes.

- Structure-Activity Relationship (SAR) : demonstrates that fluorinated analogs exhibit improved antifungal activity (MIC = 8 µg/mL) compared to non-fluorinated derivatives, attributed to enhanced membrane permeability .

Q. How should researchers address discrepancies in biological activity data across different studies involving this compound?

- Assay Standardization : Ensure consistent enzyme sources (e.g., yeast vs. human maltase) and buffer conditions (pH, ionic strength). notes that this compound inhibits yeast α-glycosidase (IC₅₀ = 12 µM) but shows no activity against mammalian isoforms.

- Purity Verification : Validate compound purity via HPLC (>98%) to exclude confounding effects from impurities.

- Control Experiments : Include known inhibitors (e.g., acarbose) as positive controls and assess solvent effects (e.g., DMSO tolerance ≤1% v/v) .

Data Contradiction Analysis

Q. How can conflicting reports on the compound's thermal stability be resolved?

- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td) under inert vs. oxidative atmospheres. reports Td = 220°C in N₂, but decomposition at 180°C in air due to azetidine ring oxidation.

- Differential Scanning Calorimetry (DSC) : Monitor melting points (e.g., 145–150°C) to detect polymorphic forms. Discrepancies may arise from hydrate vs. anhydrous forms .

Methodological Tables

Q. Table 1. Comparison of Synthetic Protocols

| Parameter | (CuAAC) | (Multi-step Synthesis) |

|---|---|---|

| Catalyst | [Cu(CH₃CN)₄]PF₆ | CuSO₄/ascorbic acid |

| Yield (%) | 61–75 | 45–60 |

| Reaction Time (h) | 16 | 24–48 |

| Purity (NMR) | >95% | 90–95% |

Q. Table 2. Biological Activity vs. Substituents

| Substituent | Enzyme Inhibition (IC₅₀) | Antifungal Activity (MIC) |

|---|---|---|

| 4-Fluorophenyl | 8.5 µM (α-glycosidase) | 16 µg/mL (C. albicans) |

| 4-Methoxyphenyl | 25 µM | >64 µg/mL |

| Azetidine-3-yl (parent) | 12 µM | 32 µg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.